3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one
Description
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by:
- Position 1: A 2-methylpropyl (isobutyl) group.
- Position 3: A hexylsulfanyl-methylidene substituent. This compound belongs to a class of azetidinones, which are pharmacologically significant due to their β-lactam ring, a structural motif known for antibacterial activity and enzyme inhibition .
Properties
CAS No. |
652966-83-1 |
|---|---|
Molecular Formula |
C14H25NOS |
Molecular Weight |
255.42 g/mol |
IUPAC Name |
3-(hexylsulfanylmethylidene)-1-(2-methylpropyl)azetidin-2-one |
InChI |
InChI=1S/C14H25NOS/c1-4-5-6-7-8-17-11-13-10-15(14(13)16)9-12(2)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
CSAPYZCWIKUESU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC=C1CN(C1=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable azetidinone precursor with a hexylsulfanyl reagent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of β-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural attributes and molecular
Key Observations :
- Substituent Diversity: The target compound’s hexylsulfanyl group distinguishes it from analogs with fluorophenyl, hydroxypropyl, or morpholine substituents.
- Molecular Weight : The target compound’s estimated lower molecular weight (~265.4 vs. 409.4 for ezetimibe) suggests simpler pharmacokinetics but reduced structural complexity for target binding .
Stability and Physicochemical Properties
- β-Lactam Ring Stability : The hexylsulfanyl group’s thioether linkage may confer resistance to hydrolysis compared to ezetimibe’s hydroxypropyl group, which participates in hydrogen bonding and increases solubility but reduces stability under acidic conditions .
Biological Activity
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one
- Molecular Formula: C₁₃H₁₉NOS
- Molecular Weight: 239.36 g/mol
The presence of the hexylsulfanyl group and the azetidinone ring contributes to its unique reactivity and potential biological effects.
Antimicrobial Activity
Research indicates that compounds similar to 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one exhibit significant antimicrobial properties. A study evaluated various derivatives of azetidinones, revealing that modifications in the sulfanyl group can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Azetidinone A | Moderate | Low |
| Azetidinone B | High | Moderate |
| 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one | High | High |
Anticancer Activity
Another area of interest is the anticancer potential of this compound. In vitro studies have shown that azetidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Efficacy
A study assessed the effect of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one on human cancer cell lines:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results: The compound exhibited IC50 values of 15 µM for HeLa, 20 µM for MCF-7, and 25 µM for A549, indicating potent anticancer activity.
The proposed mechanism by which 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one exerts its biological effects includes:
- Inhibition of Enzymatic Activity: The compound may act as a reversible inhibitor of key enzymes involved in cellular metabolism.
- Interaction with Cellular Targets: Binding to specific receptors or proteins within cancer cells may disrupt signaling pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
